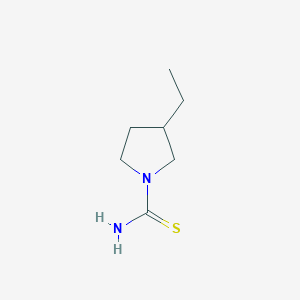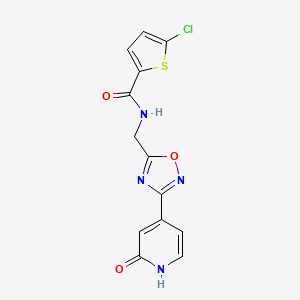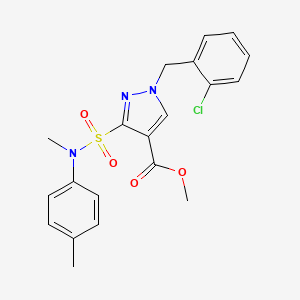![molecular formula C13H15I B2731841 1-(2,6-Dimethylphenyl)-3-iodobicyclo[1.1.1]pentane CAS No. 2287339-73-3](/img/structure/B2731841.png)
1-(2,6-Dimethylphenyl)-3-iodobicyclo[1.1.1]pentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,6-Dimethylphenyl)-3-iodobicyclo[1.1.1]pentane is a compound that belongs to the bicyclo[1.1.1]pentane family. This family of compounds is known for its unique three-dimensional structure, which makes it an attractive scaffold in medicinal chemistry and materials science. The bicyclo[1.1.1]pentane core is often used as a bioisostere for para-substituted benzene rings, providing enhanced physicochemical properties such as increased metabolic stability and improved solubility .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Dimethylphenyl)-3-iodobicyclo[1.1.1]pentane typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method is the addition of an aryl iodide to [1.1.1]propellane, followed by further functionalization steps . The reaction conditions often involve the use of strong bases and transition metal catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for bicyclo[1.1.1]pentane derivatives often involve large-scale synthesis techniques. For example, the flow photochemical addition of propellane to diacetyl has been used to construct the bicyclo[1.1.1]pentane core on a kilogram scale within a single day . This method allows for the efficient production of bicyclo[1.1.1]pentane derivatives in large quantities.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2,6-Dimethylphenyl)-3-iodobicyclo[1.1.1]pentane can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to modify the functional groups attached to the bicyclo[1.1.1]pentane core.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases, transition metal catalysts, and oxidizing or reducing agents . The reaction conditions often involve elevated temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted bicyclo[1.1.1]pentane derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
1-(2,6-Dimethylphenyl)-3-iodobicyclo[1.1.1]pentane has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a scaffold for drug design, providing enhanced metabolic stability and solubility compared to traditional aromatic rings.
Materials Science: The unique three-dimensional structure of the bicyclo[1.1.1]pentane core makes it useful in the development of novel materials with specific properties.
Chemical Biology: The compound can be used as a probe to study biological processes and interactions due to its unique structural features.
Wirkmechanismus
The mechanism of action of 1-(2,6-Dimethylphenyl)-3-iodobicyclo[1.1.1]pentane involves its interaction with molecular targets through its unique three-dimensional structure. The bicyclo[1.1.1]pentane core can mimic the geometry of para-substituted benzene rings, allowing it to interact with biological targets in a similar manner . This interaction can modulate the activity of enzymes, receptors, and other proteins involved in various biological pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 1-(2,6-Dimethylphenyl)-3-iodobicyclo[1.1.1]pentane include other bicyclo[1.1.1]pentane derivatives such as:
- 1-(4-Methylphenyl)-3-iodobicyclo[1.1.1]pentane
- 1-(2,4-Dimethylphenyl)-3-iodobicyclo[1.1.1]pentane
- 1-(3,5-Dimethylphenyl)-3-iodobicyclo[1.1.1]pentane
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can influence its physicochemical properties and biological activity. The presence of the 2,6-dimethylphenyl group can enhance the compound’s stability and solubility, making it a valuable scaffold in drug design and materials science .
Eigenschaften
IUPAC Name |
1-(2,6-dimethylphenyl)-3-iodobicyclo[1.1.1]pentane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15I/c1-9-4-3-5-10(2)11(9)12-6-13(14,7-12)8-12/h3-5H,6-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPYWCOGKNOFFHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C23CC(C2)(C3)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15I |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(1R,2R)-2-[(pyrimidin-2-yl)amino]cyclopentan-1-ol](/img/structure/B2731768.png)
![2-(cyclopentylsulfanyl)-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]acetamide](/img/structure/B2731770.png)
![N-[(6-Methylpyridin-2-yl)methyl]-N-(2-methylsulfonylethyl)prop-2-yn-1-amine](/img/structure/B2731772.png)
![Rac-(2R,3R)-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid](/img/structure/B2731773.png)
![(E)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2731774.png)
![10-(benzenesulfonyl)-N-[(2-chlorophenyl)methyl]-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B2731777.png)

![2-(4-(2,3-Dihydrobenzo[b][1,4]dioxine-6-carboxamido)phenyl)acetic acid](/img/structure/B2731781.png)
